molecular formula C14H21FO B13045038 2,4-DI-Tert-butyl-5-fluorophenol

2,4-DI-Tert-butyl-5-fluorophenol

Cat. No.: B13045038
M. Wt: 224.31 g/mol
InChI Key: JXTMTYRJBBXEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DI-Tert-butyl-5-fluorophenol is an organic compound characterized by the presence of two tert-butyl groups and a fluorine atom attached to a phenol ring

Preparation Methods

The synthesis of 2,4-DI-Tert-butyl-5-fluorophenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites . The fluorine atom can be introduced through halogenation reactions using reagents like fluorine gas or other fluorinating agents . Industrial production methods often involve similar processes but on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,4-DI-Tert-butyl-5-fluorophenol undergoes various chemical reactions, including:

Comparison with Similar Compounds

2,4-DI-Tert-butyl-5-fluorophenol can be compared with other similar compounds, such as:

These compounds exhibit unique properties and applications, with this compound standing out due to its specific substitution pattern and resulting chemical behavior.

Properties

Molecular Formula

C14H21FO

Molecular Weight

224.31 g/mol

IUPAC Name

2,4-ditert-butyl-5-fluorophenol

InChI

InChI=1S/C14H21FO/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,16H,1-6H3

InChI Key

JXTMTYRJBBXEQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)F)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.